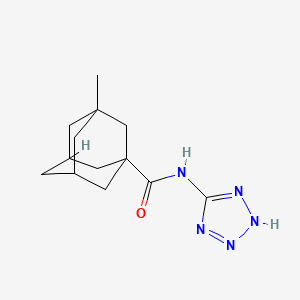
isopropyl 3-amino-3-phenylacrylate
Vue d'ensemble
Description
Isopropyl 3-amino-3-phenylacrylate is a complex organic compound. It contains an isopropyl group, an amino group, and a phenylacrylate group . The isopropyl group is a two-carbon alkyl substituent. The amino group consists of a nitrogen atom attached to two hydrogen atoms and is a basic functional group in organic chemistry. The phenylacrylate group is a combination of a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring) and an acrylate group (a vinyl group attached to a carbonyl group) .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its constituent atoms and the bonds between them. It would have a central carbon atom bonded to an isopropyl group, an amino group, and a phenylacrylate group .Chemical Reactions Analysis
This compound, like other amines, would be expected to undergo reactions typical of amines, such as protonation, alkylation, acylation, and condensation with carbonyls . It could also participate in reactions involving the phenylacrylate group .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. These could include its melting and boiling points, solubility in various solvents, and reactivity with other chemicals .Mécanisme D'action
Safety and Hazards
Orientations Futures
The future directions for research on isopropyl 3-amino-3-phenylacrylate could include further studies on its synthesis, properties, and potential applications. It could also be interesting to explore its potential uses in various fields such as pharmaceuticals, materials science, and chemical synthesis .
Propriétés
IUPAC Name |
propan-2-yl (Z)-3-amino-3-phenylprop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-9(2)15-12(14)8-11(13)10-6-4-3-5-7-10/h3-9H,13H2,1-2H3/b11-8- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOILBSPQNZTYHV-FLIBITNWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C=C(C1=CC=CC=C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC(=O)/C=C(/C1=CC=CC=C1)\N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(4-morpholinylamino)carbonothioyl]-2-furamide](/img/structure/B3864082.png)

![N-[(E)-(2-bromo-5-methoxyphenyl)methylideneamino]-3-iodobenzamide](/img/structure/B3864103.png)

![(2E)-N-[4-(Cyclohexylamino)-9,10-dioxo-9,10-dihydroanthracen-1-YL]-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B3864108.png)

![[2,4-dibromo-6-[(E)-(pyridine-2-carbonylhydrazinylidene)methyl]phenyl] 3-fluorobenzoate](/img/structure/B3864133.png)


![2-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]-2-oxo-N-phenylacetamide](/img/structure/B3864157.png)
![N-(4-METHOXYPHENYL)-N-({N'-[(E)-(2-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)BENZENESULFONAMIDE](/img/structure/B3864162.png)
![4-tert-butyl-N'-[(E)-(3-nitrophenyl)methylidene]benzohydrazide](/img/structure/B3864166.png)


